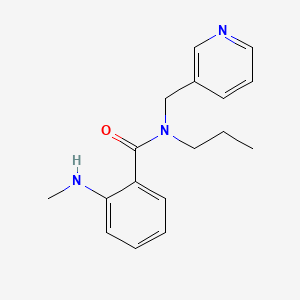![molecular formula C17H24N2O3S B3815049 7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3815049.png)
7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one
Descripción general
Descripción
7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and neuroscience. One of the primary research applications of 7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one is as a chemical probe for studying the structure and function of proteins. 7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one can selectively modify cysteine residues in proteins, allowing researchers to probe the role of specific amino acid residues in protein function.
Mecanismo De Acción
7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification can induce conformational changes in the protein, leading to altered protein function. The selectivity of 7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one for cysteine residues is due to the specific reactivity of the thiol group with the phosgene-derived spirocyclic ring system of 7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one.
Biochemical and Physiological Effects
7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a range of biochemical and physiological effects, depending on the specific protein target. For example, 7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one can modulate the activity of ion channels by modifying cysteine residues in the channel protein. This can lead to altered ion flux through the channel, which can have downstream effects on cellular signaling and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its selectivity for cysteine residues in proteins. This allows researchers to selectively modify specific amino acid residues in a protein of interest, providing insights into the role of these residues in protein function. However, one limitation of using 7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one is that it can induce conformational changes in the protein, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is the development of new chemical probes based on the spirocyclic ring system of 7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one. These probes could be designed to selectively modify other amino acid residues in proteins, allowing researchers to probe the role of these residues in protein function. Another area of interest is the development of new methods for studying protein structure and function using 7-(2-methoxyethyl)-2-(2-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one and other chemical probes. These methods could provide new insights into the complex interactions between proteins and their environment.
Propiedades
IUPAC Name |
7-(2-methoxyethyl)-2-(2-thiophen-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-22-10-9-18-7-3-5-17(16(18)21)6-8-19(13-17)15(20)12-14-4-2-11-23-14/h2,4,11H,3,5-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTBRWLBRHCLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Methoxyethyl)-2-(2-thiophen-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B3814970.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(dimethylamino)-2-(2-methylphenyl)acetamide](/img/structure/B3814977.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3814984.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3815002.png)
![1-[(1-{4-[2-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B3815012.png)


![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}acetamide](/img/structure/B3815038.png)
amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B3815057.png)
![N-{2-[(6-methoxypyrimidin-4-yl)amino]ethyl}isonicotinamide](/img/structure/B3815059.png)
![2-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3815064.png)
![1-(3-chlorophenyl)-4-[1-(3-phenylpropanoyl)-3-piperidinyl]piperazine](/img/structure/B3815071.png)
